

# **Application Notes and Protocols for**[11C]GR103545 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GR103545 |           |
| Cat. No.:            | B1241198 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

[11C]GR103545 is a potent and selective agonist for the kappa-opioid receptor (KOR) utilized as a radiotracer for in vivo imaging with Positron Emission Tomography (PET).[1] This technique allows for the quantification and visualization of KOR distribution and density in the brain, which is crucial for understanding the role of this receptor in various neurological and psychiatric disorders, including addiction, depression, anxiety, and psychosis.[2][3][4] Dynamic studies have demonstrated that [11C]GR103545 exhibits high affinity for KORs, excellent brain penetration, rapid uptake and washout kinetics, and a low degree of non-specific binding, making it a promising tool for central nervous system (CNS) research and drug development.

### **Mechanism of Action**

GR103545 is the active (-)-isomer of the potent and selective kappa-opioid receptor agonist GR89696.[2] As a KOR agonist, [11C]GR103545 binds to and activates kappa-opioid receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gαi/o subunit.[3][5] Activation of KORs leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4][5] This signaling cascade also involves the modulation of ion channels, including the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[3][4][5] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, particularly dopamine in the striatum.[4]



**Quantitative Data Summary** 

Radiosynthesis of [11C]GR103545

| Parameter                 | Reported Value(s)                                                                      | Reference(s) |
|---------------------------|----------------------------------------------------------------------------------------|--------------|
| Precursor                 | des-carbamate-GR103545                                                                 | [6]          |
| Radiolabeling Method      | [11C]Methyl-triflate mediated methylation of carbamino adducts                         | [6]          |
| Radiochemical Yield (RCY) | 2-14% (traditional method); up to $85 \pm 6\%$ (optimized method)                      | [6]          |
| Specific Activity         | 150-495 mCi/μmol to 2564<br>mCi/μmol (traditional); 1792 ±<br>312 mCi/μmol (optimized) | [6]          |
| Radiochemical Purity      | > 98%                                                                                  | [6]          |

## **Preclinical PET Imaging in Non-Human Primates**



| Parameter     | Baboons                                                                                                                                                | Rhesus Macaques                                                           | Reference(s) |
|---------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|--------------|
| Tracer        | [11C]GR103545                                                                                                                                          | [11C]GR103545                                                             | [2][7]       |
| Injected Mass | -                                                                                                                                                      | Baseline: 0.042 ±<br>0.014 μg/kg; Self-<br>blocking: 0.16 to 0.3<br>μg/kg | [7]          |
| Scan Duration | 120 min                                                                                                                                                | 90-120 min                                                                | [7][8]       |
| Kinetic Model | 2-tissue-compartment model                                                                                                                             | -                                                                         | [2]          |
| Key Findings  | High KOR affinity, excellent brain penetration, rapid kinetics, low nonspecific binding. Regional distribution consistent with known KOR distribution. | Successful estimation of Bmax and Kd in vivo.                             | [7]          |

**Clinical PET Imaging in Humans** 

| Parameter                                  | Reported Value(s)                         | Reference(s) |
|--------------------------------------------|-------------------------------------------|--------------|
| Tracer                                     | [11C]GR103545                             | [9]          |
| Scan Duration                              | 150 min                                   | [9]          |
| Kinetic Model of Choice                    | Multilinear Analysis (MA1)                | [9]          |
| Test-Retest Variability (VT)               | ~15%                                      | [9]          |
| Non-displaceable Distribution Volume (VND) | 3.4 ± 0.9 mL/cm <sup>3</sup>              | [9]          |
| In vivo KD                                 | 0.069 nmol/L                              | [9]          |
| Recommended Tracer Dose                    | 0.02 μg/kg (1.4 μg for a 70 kg<br>person) | [7]          |



# Experimental Protocols Radiosynthesis of [11C]GR103545 (Optimized Method)

This protocol is based on the [11C]methyl-triflate mediated methylation of the corresponding carbamino adduct.[6]

- Production of [11C]CO2: Cyclotron-produced [11C]CO2 is the starting material.
- Formation of [11C]Methyl-triflate: The [11C]CO2 is converted to [11C]methyl-triflate ([11C]CH3OTf).
- Preparation of the Precursor Solution: A solution of the des-carbamate-GR103545 precursor is prepared in a suitable solvent such as DMF.
- Trapping of [11C]CH3OTf: The [11C]CH3OTf is efficiently trapped by the precursor solution.
- 11C-Carbamate Formation: The reaction mixture is heated to complete the formation of [11C]GR103545.
- Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).
- Formulation: The purified [11C]**GR103545** is formulated in a physiologically compatible solution for injection.

## [11C]GR103545 PET Imaging Protocol (Human Studies)

This protocol is a general guideline based on published human studies.[9]

- Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. An
  intravenous catheter is placed for radiotracer injection and, if required, for arterial blood
  sampling.
- Tracer Administration: A bolus injection of [11C]GR103545 is administered intravenously. The
  injected mass should be carefully controlled to avoid pharmacological effects.[7][10]
- PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the tracer injection and continues for up to 150 minutes.



- Arterial Blood Sampling (if applicable): If a metabolite-corrected arterial input function is required for kinetic modeling, arterial blood samples are collected throughout the scan to measure plasma radioactivity and metabolite fractions.
- Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.
- Data Analysis:
  - Regions of interest (ROIs) are delineated on co-registered magnetic resonance images (MRIs).
  - Regional time-activity curves (TACs) are generated.
  - Kinetic modeling (e.g., Multilinear Analysis, MA1) is applied to the TACs to estimate the total volume of distribution (VT).[9]
  - For receptor occupancy studies, scans are performed at baseline and after administration of a blocking agent.

### **Visualizations**





#### Experimental Workflow for [11C]GR103545 PET Imaging

Click to download full resolution via product page

Caption: Experimental workflow for a [11C]GR103545 PET imaging study.





Kappa Opioid Receptor Signaling Pathway

Click to download full resolution via product page

Caption: Simplified kappa opioid receptor signaling pathway upon agonist binding.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]GR103545 in awake rhesus macaques PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa-opioid receptor signaling and brain reward function PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 6. A New Method for Radiosynthesis of 11C-Labeled Carbamate Groups and its Application for a Highly Efficient Synthesis of the Kappa-Opioid Receptor Tracer [11C]GR103545 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of in vivo Bmax and Kd for 11C-GR103545, an agonist PET tracer for κ-opioid receptors: a study in nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Evaluation of the agonist PET radioligand [11C]GR103545 to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for [11C]GR103545 PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241198#11c-gr103545-pet-imaging-protocol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com